8-Bromo-2',3',5'-tri-O-acetyladenosine
CAS No.: 31281-86-4
VCID: VC0018584
Molecular Formula: C16H18BrN5O7
Molecular Weight: 472.25 g/mol
* For research use only. Not for human or veterinary use.
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Description | 8-Bromo-2',3',5'-tri-O-acetyladenosine is a brominated derivative of adenosine, a nucleoside crucial in various biological processes. It features a bromine atom at the 8th position of the adenine ring and acetyl groups at the 2', 3', and 5' positions of the ribose sugar. This compound acts as a potent and selective inhibitor, modulating adenosine signaling pathways. Its molecular and cellular effects depend on the specific adenosine receptor it targets, influencing cellular processes and potentially offering therapeutic benefits for conditions like cancer, cardiovascular disorders, and inflammation. The synthesis of 8-Bromo-2',3',5'-tri-O-acetyladenosine typically involves bromination of adenosine followed by acetylation. The process starts with the selective bromination of adenosine at the 8th position using bromine or a brominating agent like N-bromosuccinimide, with subsequent acetylation using acetic anhydride in the presence of a catalyst such as pyridine. Chemically, 8-Bromo-2',3',5'-tri-O-acetyladenosine can undergo substitution reactions, where the bromine atom at the 8th position is replaced by nucleophiles like amines or thiols. It can also undergo deprotection reactions to remove the acetyl groups using basic conditions, yielding a deacetylated adenosine derivative. A related compound is 2',3',5'-tri-O-acetyladenosine, also known as ac3Ado, which can be synthesized from adenosine . 2',3',5'-Tri-O-acetyladenosine and its derivatives have been used to study hydrogen bonding interactions . |
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CAS No. | 31281-86-4 |
Product Name | 8-Bromo-2',3',5'-tri-O-acetyladenosine |
Molecular Formula | C16H18BrN5O7 |
Molecular Weight | 472.25 g/mol |
IUPAC Name | [(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11+,12+,15-/m1/s1 |
Standard InChIKey | HRCLVNMFELGYPE-CKRXIKOQSA-N |
SMILES | CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
Synonyms | 8-Bromo-adenosine 2’,3’,5’-Triacetate; 2’,3’,5’-Tri-O-acetyl-8-bromoadenosine; NSC 79212; |
PubChem Compound | 40493798 |
Last Modified | Sep 15 2023 |
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